N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Description
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C16H13FN4O3 and its molecular weight is 328.303. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
The compound and its derivatives have been synthesized through various chemical reactions, focusing on their potential for cytotoxic and antioxidant activities. For instance, the synthesis of new heterocyclic moieties demonstrated their evaluation for cytotoxic activity by MTT assay method and antioxidant activity by DPPH method, indicating potential applications in cancer research and free radical scavenging (Journals Iosr, Priyanka B Kolanpaka, Sammaiah Gade, 2015).
Antitumor and Antimicrobial Activities
The compound's derivatives have been tested for their antitumor and antimicrobial activities. For example, certain derivatives showed promising results as anti-hepatic cancer agents and exhibited strong antimicrobial effects against various pathogens (Anhar Hassan, Huda R. M. Rashdan, Sara Nabil, D. Elnagar, 2019). This indicates their potential in developing new treatments for cancer and infections.
Antitubercular Agents
The derivatives of this compound have also been explored for their potential as antitubercular agents, with some compounds inhibiting more than 90% of mycobacterial growth, suggesting their use in combating tuberculosis (N. Desai, A. Trivedi, H. Vaghani, H. Somani, K. Bhatt, 2016).
Antiviral Activities
Benzamide-based derivatives of this compound were synthesized and found to possess significant activities against the bird flu influenza (H5N1), presenting a new avenue for antiviral drug development (A. Hebishy, Hagar T. Salama, G. Elgemeie, 2020).
properties
IUPAC Name |
N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-1-methyl-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O3/c1-21-15(22)7-6-13(19-21)16(23)18-9-12-8-14(24-20-12)10-2-4-11(17)5-3-10/h2-8H,9H2,1H3,(H,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWQTMOWVDPOST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.